3b-(4-Iodophenyl)tropane-2b-carboxylic

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

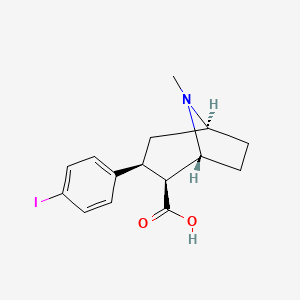

3b-(4-Iodophenyl)tropane-2b-carboxylic is a chemical compound known for its significant role in neuroscience research. It is a tropane derivative, structurally related to cocaine, and is primarily used as a ligand for studying the dopamine transporter. This compound is often utilized in the development of radioligands for imaging studies, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize dopamine transporters in the brain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3b-(4-Iodophenyl)tropane-2b-carboxylic typically involves the following steps:

Starting Material: The synthesis begins with tropinone, a bicyclic ketone.

Formation of Tropane Ring: Tropinone undergoes a series of reactions to form the tropane ring structure.

Introduction of Iodophenyl Group: The 4-iodophenyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodophenyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted tropane derivatives.

Applications De Recherche Scientifique

3b-(4-Iodophenyl)tropane-2b-carboxylic has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various tropane derivatives.

Biology: Employed in studies of neurotransmitter transporters, particularly the dopamine transporter.

Medicine: Utilized in the development of diagnostic imaging agents for neurological disorders such as Parkinson’s disease and attention deficit hyperactivity disorder (ADHD).

Industry: Applied in the production of radioligands for PET and SPECT imaging.

Mécanisme D'action

The primary mechanism of action of 3b-(4-Iodophenyl)tropane-2b-carboxylic involves its interaction with the dopamine transporter. The compound binds to the transporter, inhibiting the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can be visualized using imaging techniques. The molecular targets include the dopamine transporter and associated pathways involved in dopamine neurotransmission.

Comparaison Avec Des Composés Similaires

Cocaine: A naturally occurring tropane alkaloid with similar binding properties to the dopamine transporter.

2b-Carbomethoxy-3b-(4-fluorophenyl)tropane: Another tropane derivative used in imaging studies.

N-(3-fluoropropyl)-2b-carbomethoxy-3b-(4-fluorophenyl)nortropane: A compound with structural similarities used as a radiotracer.

Uniqueness: 3b-(4-Iodophenyl)tropane-2b-carboxylic is unique due to its high affinity for the dopamine transporter and its suitability for radiolabeling with iodine-123 or iodine-125, making it an excellent candidate for imaging studies. Its structural modifications provide distinct binding characteristics compared to other tropane derivatives, enhancing its utility in scientific research.

Activité Biologique

3β-(4-Iodophenyl)tropane-2β-carboxylic acid, commonly referred to as RTI-55, is a compound of significant interest in pharmacology, particularly in the study of dopamine transporters (DAT) and its implications in neurodegenerative diseases such as Parkinson's disease. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : 3β-(4-Iodophenyl)tropane-2β-carboxylic acid

- CAS Number : 141807-58-1

- Molecular Formula : C16H18I NO2

- Molecular Weight : 365.23 g/mol

The compound features a tropane ring structure with an iodine atom substituted on the phenyl group, which contributes to its biological activity by influencing binding affinity to neurotransmitter transporters.

RTI-55 primarily acts as a selective ligand for the dopamine transporter (DAT). Its mechanism involves:

- Binding Affinity : RTI-55 exhibits high affinity for DAT, which is critical for dopamine reuptake in the synaptic cleft. This property makes it a valuable tool in imaging studies and pharmacological research related to dopamine signaling pathways.

- Inhibition of Dopamine Reuptake : By inhibiting DAT, RTI-55 increases the availability of dopamine in the synaptic cleft, which can enhance dopaminergic signaling. This action is particularly relevant in the context of Parkinson's disease, where dopaminergic neurons are compromised.

In Vivo Studies

Research has demonstrated that RTI-55 can significantly alter dopamine dynamics in animal models:

- Dopamine Transporter Imaging : In studies using single-photon emission computed tomography (SPECT), RTI-55 has been employed to visualize DAT distribution in the brain. For instance, Guttman et al. reported a 16–22% reduction in binding after chronic treatment with l-DOPA, indicating the compound's utility in assessing changes in DAT availability due to pharmacological interventions .

- Effect on Motor Behavior : In rodent models, alterations in striatal DAT binding correlated with motor behavior changes following administration of RTI-55. These findings suggest that modifications in DAT levels can directly impact locomotor activity and exploratory behavior .

Comparative Studies

A comparative analysis of RTI-55 with other compounds targeting DAT reveals its unique profile:

| Compound | Binding Affinity (Ki) | Mechanism of Action | Reference |

|---|---|---|---|

| RTI-55 | High | DAT inhibition | Guttman et al., 2013 |

| [123I]FP-CIT | Moderate | DAT imaging | NCBI Bookshelf |

| Cocaine | High | DAT inhibition | JNM Journal |

RTI-55 shows comparable or superior binding affinity to other established DAT ligands, making it a potent candidate for further research into dopaminergic function.

Case Studies

Several case studies highlight the implications of RTI-55 in clinical settings:

- Parkinson’s Disease Imaging : A study utilizing [123I]FP-CIT alongside RTI-55 demonstrated significant differences in striatal uptake patterns between healthy controls and patients with early-stage Parkinson's disease. This suggests that RTI-55 can serve as an effective imaging agent for assessing dopaminergic integrity .

- Long-term Treatment Effects : Chronic administration of l-DOPA alongside RTI-55 highlighted changes in DAT binding capacity over time, providing insights into the adaptive responses of dopaminergic systems under therapeutic conditions .

Propriétés

IUPAC Name |

(1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18INO2/c1-17-11-6-7-13(17)14(15(18)19)12(8-11)9-2-4-10(16)5-3-9/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13+,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRYUBPMVXGWBJ-DGAVXFQQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.